molecular formula C23H26N6OS2 B5613681 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine

Cat. No.: B5613681
M. Wt: 466.6 g/mol
InChI Key: NBNCKZIPBIOEPD-UHFFFAOYSA-N
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Description

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is a complex organic compound that features a morpholine ring attached to a triazinan-1-yl group, which is further substituted with benzothiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine can be achieved through multiple synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the use of diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as piperidine .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . In cancer cells, it could interfere with cell division or induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is unique due to its combination of a morpholine ring with benzothiazole and triazinan-1-yl groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6OS2/c1-3-7-20-18(5-1)24-22(31-20)28-15-27(10-9-26-11-13-30-14-12-26)16-29(17-28)23-25-19-6-2-4-8-21(19)32-23/h1-8H,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNCKZIPBIOEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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